Methyl 3-bromo-2-methoxybenzoate
Overview
Description
Methyl 3-bromo-2-methoxybenzoate: is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, featuring a bromine atom and a methoxy group attached to the benzene ring. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility.
Synthetic Routes and Reaction Conditions:
Bromination of Methyl 2-Methoxybenzoate: The compound can be synthesized by the bromination of methyl 2-methoxybenzoate using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2-methoxybenzoic acid with methyl bromide in the presence of aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process involves the use of specialized reactors and continuous monitoring to maintain optimal reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 3-Bromo-2-methoxybenzoic acid.
Reduction: 3-Bromo-2-methoxybenzyl alcohol.
Substitution: 3-Methoxybenzoic acid derivatives.
Mechanism of Action
Mode of Action
The mode of action of Methyl 3-bromo-2-methoxybenzoate involves several chemical reactions. It is known to undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The compound interacts with its targets, leading to changes at the molecular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more . .
Scientific Research Applications
Chemistry: Methyl 3-bromo-2-methoxybenzoate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is utilized in biological studies to investigate the effects of brominated compounds on various biological systems. It can be used as a probe to study enzyme inhibition and receptor binding.
Medicine: In medicinal chemistry, it is employed in the development of new drugs. Its reactivity makes it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its versatility allows for its use in a wide range of chemical processes.
Comparison with Similar Compounds
Methyl 3-chloro-2-methoxybenzoate: Similar structure with a chlorine atom instead of bromine.
Methyl 3-bromo-4-methoxybenzoate: Bromine and methoxy groups in different positions on the benzene ring.
Methyl 2-bromo-3-methoxybenzoate: Bromine and methoxy groups in different positions on the benzene ring.
Uniqueness: Methyl 3-bromo-2-methoxybenzoate is unique due to the specific positioning of the bromine and methoxy groups, which influences its reactivity and applications. The presence of the bromine atom at the 3-position enhances its reactivity in electrophilic substitution reactions compared to its chlorinated counterpart.
Properties
IUPAC Name |
methyl 3-bromo-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRGVTKIFLNUFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673196 | |
Record name | Methyl 3-bromo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260806-90-4 | |
Record name | Methyl 3-bromo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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